Benzimidazole, 2-decyl-

Overview

Description

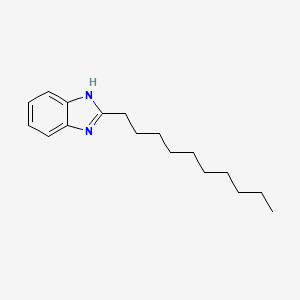

Benzimidazole, 2-decyl- is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazoles are known for their broad spectrum of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The 2-decyl derivative introduces a decyl group at the second position of the benzimidazole ring, potentially altering its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with carboxylic acid derivatives or aldehydes . For 2-decyl-benzimidazole, a common method would be the reaction of ortho-phenylenediamine with decyl aldehyde under acidic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product can be purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 2-decyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Benzimidazole, 2-decyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole, 2-decyl- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

Pathways Involved: It can inhibit cell proliferation by interfering with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Benzimidazole: The parent compound with a wide range of biological activities.

2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.

5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.

Uniqueness: Benzimidazole, 2-decyl- is unique due to the presence of the decyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with lipid membranes . This modification can also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of Benzimidazole, 2-decyl- , exploring its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Compounds

Benzimidazole is a bicyclic compound consisting of a fused benzene and imidazole ring. The structural versatility of benzimidazoles allows for various substitutions that can enhance their biological activity. Compounds derived from benzimidazole have been documented to exhibit a wide range of pharmacological effects, making them valuable in drug development.

1. Anticancer Activity

Benzimidazole derivatives have shown promising anticancer properties. For instance, studies indicate that certain benzimidazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Specifically, 2-decyl-benzimidazole has been noted for its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Decyl-benzimidazole | MDA-MB-231 | 16.38 | Induction of apoptosis through mitochondrial disruption |

| 2g | MDA-MB-231 | 21.93 | Multitargeted effects on cell proliferation |

2. Antifungal Activity

The antifungal properties of benzimidazoles are well-documented, particularly their effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism often involves inhibition of fungal tubulin polymerization, which disrupts cell division .

Table 2: Antifungal Activity of Benzimidazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-Decyl-benzimidazole | Candida albicans | 64 | Inhibition of tubulin polymerization |

| 2g | Aspergillus niger | 64 | Disruption of mitotic spindle formation |

3. Antibacterial Activity

Benzimidazole compounds have also demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial effect is attributed to the compounds' ability to interfere with bacterial cell wall synthesis and function .

Table 3: Antibacterial Activity of Benzimidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-Decyl-benzimidazole | Staphylococcus aureus | 8 | Disruption of cell wall synthesis |

| 2g | MRSA | 4 | Inhibition of protein synthesis |

Structure-Activity Relationship (SAR)

The biological activity of benzimidazoles is highly dependent on their structural modifications. Substituents at various positions on the benzimidazole ring can significantly alter their pharmacological profiles:

- N1 Position : Alkyl substitutions enhance lipophilicity and membrane permeability.

- C2 Position : Aromatic substitutions can increase anticancer potency.

- C5 and C6 Positions : These positions are critical for antifungal activity due to their role in binding to fungal tubulin .

Case Studies

- Antitumor Efficacy : A study demonstrated that a series of benzimidazole derivatives, including 2-decyl-benzimidazole , exhibited potent antitumor effects in vitro against multiple cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .

- Fungal Resistance : Research highlighted the effectiveness of benzimidazole derivatives in overcoming resistance in fungal pathogens, showing that these compounds could restore sensitivity to traditional antifungals .

- Mechanistic Insights : Investigations into the mechanisms revealed that benzimidazoles could induce apoptosis via mitochondrial pathways and inhibit critical enzymes involved in cancer progression .

Properties

IUPAC Name |

2-decyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19-17/h10-13H,2-9,14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEUKYAKMPDPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217192 | |

| Record name | Benzimidazole, 2-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6699-69-0 | |

| Record name | Benzimidazole, 2-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.